Gatifloxacine - 614751-80-3

Gatifloxacine

Catalog Number: EVT-3477055
CAS Number: 614751-80-3
Molecular Formula: C19H24FN3O5
Molecular Weight: 393.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Gatifloxacine is a synthetic antibacterial agent belonging to the fluoroquinolone class of antibiotics. [, ] It is a broad-spectrum antibiotic, exhibiting activity against a wide range of gram-positive and gram-negative bacteria. [, , ] In the realm of scientific research, Gatifloxacine serves as a valuable tool in various applications, including in vitro studies to assess bacterial susceptibility to antibiotics, in vivo models for investigating the treatment of bacterial infections, and material science research for developing novel drug delivery systems.

Future Directions
  • Combating Antibiotic Resistance: With the rise of antibiotic resistance, research is focused on developing strategies to overcome resistance mechanisms and improve the efficacy of Gatifloxacine against resistant strains. [, , ]
  • Novel Drug Delivery Systems: Continued research is needed to develop and optimize innovative drug delivery systems for Gatifloxacine, enhancing its targeted delivery and therapeutic outcomes, particularly for challenging infections like osteomyelitis. [, , , ]
Source and Classification

Gatifloxacin hydrate is derived from gatifloxacin, which itself is synthesized through various chemical processes. The compound is classified as an antibiotic and is specifically categorized under fluoroquinolones, known for their mechanism of inhibiting bacterial DNA synthesis. Its hydrate form indicates the presence of water molecules associated with the crystalline structure, which can influence its solubility and stability.

Synthesis Analysis

Methods and Technical Details

The synthesis of gatifloxacin typically involves several key steps:

  1. Starting Materials: The synthesis begins with 1-cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid ethyl ester as a precursor.
  2. Reagents: Common reagents include boron trifluoride diethyl etherate and 2-methylpiperazine.
  3. Reaction Conditions: The reaction is often carried out in dipolar aprotic solvents such as dimethyl sulfoxide at temperatures ranging from 40°C to 70°C under an inert atmosphere (nitrogen or argon) to prevent unwanted side reactions .
  4. Isolation: After the reaction, gatifloxacin can be isolated by crystallization from the reaction mixture, often involving slurrying in water or acetonitrile to enhance purity .

The synthetic route aims for high yield and purity while minimizing by-products, which can be achieved through careful control of reaction conditions and purification processes.

Molecular Structure Analysis

Structure and Data

Gatifloxacin has a complex molecular structure characterized by its unique arrangement of atoms:

  • Molecular Formula: C_19H_22F_2N_4O_3
  • Molecular Weight: Approximately 388.4 g/mol
  • Structural Features: The compound features a cyclopropyl group, two fluorine atoms, a methoxy group, and a piperazine moiety attached to the quinolone backbone.

The three-dimensional structure of gatifloxacin hydrate can be elucidated using techniques such as X-ray crystallography, which reveals the spatial arrangement of atoms and the presence of water molecules within the crystal lattice.

Chemical Reactions Analysis

Reactions and Technical Details

Gatifloxacin undergoes various chemical reactions that can modify its structure or enhance its pharmacological properties:

  1. Hydrolysis: Gatifloxacin can react with water under acidic or basic conditions, leading to the formation of various hydrolyzed products.
  2. Dimerization: In certain conditions, gatifloxacin can dimerize through condensation reactions involving its piperazine moiety .
  3. Prodrug Formation: Researchers have synthesized prodrugs of gatifloxacin aimed at enhancing permeability and targeting specific transporters in biological systems .

These reactions are critical for developing new formulations or derivatives that may exhibit improved efficacy or reduced side effects.

Mechanism of Action

Process and Data

Gatifloxacin exerts its antibacterial effects primarily through the inhibition of bacterial DNA gyrase and topoisomerase IV enzymes. These enzymes are essential for DNA replication and transcription in bacteria:

  1. Inhibition Mechanism: By binding to these enzymes, gatifloxacin prevents the supercoiling of DNA, thereby halting replication processes.
  2. Bactericidal Activity: This inhibition leads to bacterial cell death, making gatifloxacin effective against a wide range of pathogens.

The effectiveness of gatifloxacin is influenced by factors such as concentration, duration of exposure, and bacterial resistance mechanisms.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Gatifloxacin hydrate typically appears as white to off-white crystalline powder.
  • Solubility: It exhibits good solubility in water and organic solvents like methanol and ethanol.
  • Melting Point: The melting point ranges around 210°C.

Chemical Properties

  • Stability: Gatifloxacin hydrate is generally stable under normal storage conditions but may degrade in extreme temperatures or humidity.
  • pH Stability: The compound maintains stability across a range of pH levels but should ideally be stored in neutral to slightly acidic environments.

These properties are crucial for formulating effective pharmaceutical preparations.

Applications

Scientific Uses

Gatifloxacin hydrate is primarily used in clinical settings as an antibacterial agent for treating respiratory tract infections, urinary tract infections, skin infections, and other bacterial diseases. Its broad-spectrum activity makes it a valuable tool in combating antibiotic-resistant strains of bacteria.

Additionally, ongoing research explores its potential in developing novel drug formulations that enhance bioavailability or target specific bacterial strains more effectively. Researchers are also investigating its role in combination therapies to improve treatment outcomes against resistant pathogens .

Introduction to Gatifloxacin Hydrate in Antimicrobial Research

Gatifloxacin hydrate, chemically designated as (±)-1-cyclopropyl-6-fluoro-1,4-dihydro-8-methoxy-7-(3-methyl-1-piperazinyl)-4-oxo-3-quinolinecarboxylic acid hydrate, represents an advanced fluoroquinolone antibiotic with distinctive structural and antimicrobial properties. Unlike earlier quinolones, gatifloxacin belongs to the fourth-generation fluoroquinolone class, characterized by the addition of an 8-methoxy group that significantly broadens its spectrum against Gram-positive pathogens while maintaining potency against Gram-negative organisms [4] [10]. This molecule exists predominantly in hydrate forms (sesquihydrate and pentahydrate) to enhance stability and bioavailability. While initially developed for human antibacterial therapy, recent research has explored its potential against phytopathogenic bacteria, demonstrating exceptional activity against economically significant plant pathogens including Ralstonia solanacearum, Pseudomonas syringae, and Xanthomonas campestris at remarkably low concentrations [1] [6]. The evolution of its regulatory status—from systemic therapeutic agent to restricted-use compound in many jurisdictions due to dysglycemia concerns—has redirected scientific attention toward understanding its fundamental chemical properties and potential alternative applications within rigorously defined parameters [3] [8].

Historical Development and Classification within Fluoroquinolones

Gatifloxacin was patented in 1986 by Kyorin Pharmaceutical Co. (Japan) and received initial medical approval in 1999 following development by Bristol-Myers Squibb under the brand name Tequin® [3] [8]. Its classification as a fourth-generation fluoroquinolone stems from strategic molecular modifications differentiating it from predecessors:

  • Structural Innovation: The incorporation of a methoxy group at the C-8 position (1-cyclopropyl-6-fluoro-8-methoxy-7-(3-methylpiperazin-1-yl)-4-oxoquinoline-3-carboxylic acid) fundamentally altered its antibacterial profile. This modification enhanced activity against Gram-positive bacteria—particularly Streptococcus pneumoniae (including penicillin-resistant strains)—while maintaining efficacy against many Gram-negative pathogens and atypicals like Mycoplasma pneumoniae and Chlamydia pneumoniae [4] [9] [10]. The 3-methylpiperazinyl substituent at C7 further optimized pharmacokinetics and tissue penetration [4].

  • Mechanistic Advancement: Like other fluoroquinolones, gatifloxacin functions as a dual inhibitor of bacterial type II topoisomerases (DNA gyrase) and topoisomerase IV. However, the 8-methoxy group strengthens drug-enzyme-DNA complex binding, reduces resistance emergence potential, and provides bactericidal activity against both replicating and stationary-phase bacteria [4] [10]. Its mechanism is concentration-dependent, correlating efficacy with the ratio of area under the concentration-time curve to minimum inhibitory concentration (AUC/MIC) [4].

  • Therapeutic Shift: While early clinical studies focused on respiratory infections (e.g., community-acquired pneumonia) [9], its physicochemical properties, particularly the hydrate crystalline forms, facilitated ophthalmic formulation development (Zymar®). Systemic formulations (tablets, IV) were voluntarily withdrawn in the US and Canada by 2006 and banned in India by 2011 due to dysglycemia risks, restricting its primary human use to topical ocular applications [2] [3] [8].

Structural Significance of the Hydrate Formulation

Gatifloxacin's solid-state chemistry is dominated by hydrate formations crucial for pharmaceutical stability and dissolution properties. The sesquihydrate (1.5 H₂O) and pentahydrate (5 H₂O) are the most characterized forms:

  • Sesquihydrate (TEQUIN® Legacy Form): This crystalline configuration (C₁₉H₂₂FN₃O₄·1.5H₂O, MW 402.42) was the primary form in initial oral and intravenous formulations. It exhibits moderate hygroscopicity and demonstrated acceptable stability under controlled conditions. However, it is metastable and prone to transformation to higher hydrates upon prolonged aqueous exposure or humidity variation [7] [8]. Its crystal lattice structure facilitates reasonable dissolution rates essential for bioavailability.

  • Pentahydrate (Thermodynamically Stable Form): Discovered and patented later (US6413969B1), the pentahydrate (C₁₉H₂₂FN₃O₄·5H₂O) represents the most thermodynamically stable crystalline state under ambient aqueous conditions [7]. Key characteristics include:

  • Enhanced Physical Stability: Resists conversion to other hydrate forms, making it preferable for formulations requiring long shelf-life or exposure to variable humidity.
  • Distinct Crystallography: Single-crystal X-ray diffraction reveals unique unit cell parameters and hydrogen-bonding networks involving all five water molecules, creating a robust lattice structure [7].
  • Predictable Dehydration Profile: Thermogravimetric analysis (TGA) shows stepwise water loss upon heating, with differential scanning calorimetry (DSC) endotherms correlating to dehydration events before melting [7].

Table 1: Comparative Crystalline Properties of Gatifloxacin Hydrate Forms

PropertySesquihydratePentahydrate
Chemical FormulaC₁₉H₂₂FN₃O₄·1.5H₂OC₁₉H₂₂FN₃O₄·5H₂O
Molecular Weight402.42 g/mol465.44 g/mol
StabilityMetastableThermodynamically stable
Key XRD Peaks (Å)Characteristic peaks ~8.9, 5.8Distinct pattern ~10.2, 7.1, 5.0, 4.7
Transformation BehaviorConverts to hexahydrate (H6) or pentahydrate (H5) in waterStable endpoint in aqueous suspension

The hydrate state significantly impacts solubility. While anhydrous gatifloxacin exhibits maximum solubility in acidic pH (40-60 mg/mL, pH 2-5), hydrate forms modulate dissolution kinetics and are critical for ensuring consistent performance in solid dosage forms or suspensions [7] [8]. The pentahydrate's superior stability profile makes it particularly suitable for dry powder formulations intended for reconstitution [7].

Global Regulatory Status Evolution and Current Restrictions

Gatifloxacin's regulatory journey reflects evolving risk-benefit assessments focused on metabolic toxicity:

  • Initial Approvals (1999-2003): Gatifloxacin received approvals globally for systemic use (oral tablets, IV infusion: typically 200 mg or 400 mg daily) and ophthalmic solutions (0.5% for conjunctivitis). Indications included respiratory, urinary tract, and skin infections based on demonstrated efficacy against key pathogens [8] [9].

  • Market Withdrawals and Restrictions:

  • USA & Canada (2006): Bristol-Myers Squibb discontinued Tequin® tablets and IV formulations voluntarily. Ophthalmic solution (Zymar®, Zymaxid®) remains available [3] [8].
  • India (2011): The Union Health Ministry banned manufacture, sale, and distribution of all gatifloxacin formulations due to safety concerns [3].
  • China and Others: Systemic formulations remain available in some markets (e.g., China), often as tablets, alongside ophthalmic drops [3].

  • Current Status and Research Focus: Regulatory constraints have largely confined human therapeutic use to topical ophthalmology where systemic exposure is minimal (<1/800th of oral dose plasma levels) [2] [3]. This restriction has spurred interest in non-human applications, most notably in agricultural microbiology research exploring its potent anti-phytopathogenic activity at ultralow concentrations [1] [6].

Table 2: Global Regulatory Status of Gatifloxacin (Key Jurisdictions)

Region/CountrySystemic FormulationsOphthalmic Solution (0.3-0.5%)Primary Regulatory Concerns
United StatesWithdrawn (2006)Approved (Zymar®, Zymaxid®)Dysglycemia
CanadaWithdrawn (2006)ApprovedDysglycemia
European UnionNot approved/WithdrawnApproved in some countriesDysglycemia, ecological toxicity
IndiaBanned (2011)Banned (2011)Safety profile (dysglycemia)
ChinaAvailable (tablets)AvailableUnder pharmacovigilance monitoring
JapanRestrictedApproved (Gatiflo®)Label warnings for glucose disorders

The compound's future research trajectory appears directed toward: 1) Understanding its unique physicochemical interactions in non-mammalian biological systems (e.g., plant pathogens), 2) Exploring structure-activity relationships (SAR) of its hydrate-stabilized configuration against diverse bacteria, and 3) Serving as a chemical tool for studying topoisomerase inhibition in prokaryotes under defined regulatory constraints [1] [6] [10].

Properties

CAS Number

614751-80-3

Product Name

Gatifloxacin hydrate

IUPAC Name

1-cyclopropyl-6-fluoro-8-methoxy-7-(3-methylpiperazin-1-yl)-4-oxoquinoline-3-carboxylic acid;hydrate

Molecular Formula

C19H24FN3O5

Molecular Weight

393.4 g/mol

InChI

InChI=1S/C19H22FN3O4.H2O/c1-10-8-22(6-5-21-10)16-14(20)7-12-15(18(16)27-2)23(11-3-4-11)9-13(17(12)24)19(25)26;/h7,9-11,21H,3-6,8H2,1-2H3,(H,25,26);1H2

InChI Key

IJOOSVJZBQQMBV-UHFFFAOYSA-N

SMILES

CC1CN(CCN1)C2=C(C=C3C(=C2OC)N(C=C(C3=O)C(=O)O)C4CC4)F.O

Synonyms

1-cyclopropyl-1,4-dihydro-6-fluoro-8-methoxy-7-(3-methyl-1-piperazinyl)-4-oxo-3-quinolinecarboxylic acid
AM 1155
AM-1155
BMS 206584
BMS-206584
BMS206584
CG 5501
gatifloxacin
gatifloxacine
Tequin
Zyma

Canonical SMILES

CC1CN(CCN1)C2=C(C=C3C(=C2OC)N(C=C(C3=O)C(=O)O)C4CC4)F.O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.